Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Overview
Description
Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a chemical compound that contains imidazo pyridine and carboxylic acid functional groups . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of this moiety from the easily available chemicals is desirable due to its tremendous use in the various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Molecular Structure Analysis
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Scientific Research Applications
- Imidazo[1,2-a]pyridine analogues have emerged as promising antituberculosis agents. Tuberculosis (TB) remains a global health challenge, and these compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Researchers have explored their structure-activity relationship (SAR), mode of action, and scaffold hopping strategies, contributing to the renaissance era of TB drug discovery .
- Imidazo[1,2-a]pyridine acts as a versatile scaffold in organic synthesis. Its intriguing chemical structure and multifarious biological activity make it valuable for drug development .
- Imidazo[1,2-a]pyridine serves as a novel scaffold for covalent anticancer agents. Recent studies have identified its unique role in treating intractable cancers .
- The success of targeted covalent inhibitors (TCIs) has prompted investigations into novel scaffolds, and imidazo[1,2-a]pyridine shows promise .
Antituberculosis Agents
Organic Synthesis and Drug Development
Covalent Anticancer Agents
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride has been recognized for its wide range of applications in medicinal chemistry . It has been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . In addition, it has been reported to bind to enzymes COX-1 and COX-2 active pockets .
Mode of Action
The compound interacts with its targets, leading to the inhibition of COX-2 . This interaction results in a reduction in bacterial growth, making it effective against MDR-TB and XDR-TB .
Biochemical Pathways
The compound’s interaction with COX-1 and COX-2 enzymes affects the biochemical pathways associated with inflammation . By inhibiting these enzymes, the compound can potentially reduce inflammation, providing a therapeutic effect.
Result of Action
The primary result of the compound’s action is the inhibition of bacterial growth, particularly in cases of MDR-TB and XDR-TB . This is achieved through the compound’s interaction with its targets, leading to a reduction in inflammation .
Safety and Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride and its derivatives have a wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is an active area of research .
properties
IUPAC Name |
imidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)6-5-10-4-2-1-3-7(10)9-6;/h1-5H,(H,11,12);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEJGECXQAZTSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride | |
CAS RN |
35726-84-2 | |
Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35726-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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